molecular formula C17H21N3O3S B2871759 N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-1H-indole-5-carboxamide CAS No. 2034486-84-3

N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-1H-indole-5-carboxamide

Cat. No.: B2871759
CAS No.: 2034486-84-3
M. Wt: 347.43
InChI Key: JMECHGJGHXXPLW-UHFFFAOYSA-N
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Description

N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-1H-indole-5-carboxamide is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-1H-indole-5-carboxamide typically involves multiple steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of the compound . This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar multistep synthetic routes with optimization for large-scale production. The use of automated synthesis and purification techniques would be essential to ensure the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the specific transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other members of the 8-azabicyclo[3.2.1]octane family, such as:

Uniqueness

N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-1H-indole-5-carboxamide is unique due to its specific functional groups and overall structure, which confer distinct chemical and biological properties. Its methanesulfonyl group, in particular, may enhance its solubility and reactivity compared to other similar compounds .

Properties

IUPAC Name

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-24(22,23)20-14-3-4-15(20)10-13(9-14)19-17(21)12-2-5-16-11(8-12)6-7-18-16/h2,5-8,13-15,18H,3-4,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMECHGJGHXXPLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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